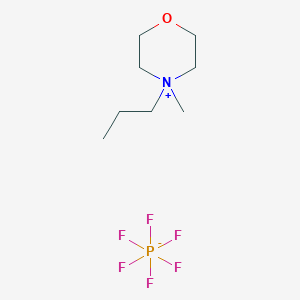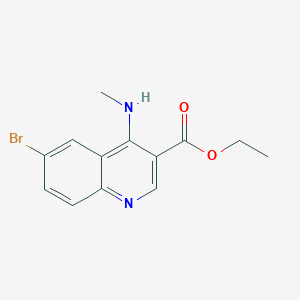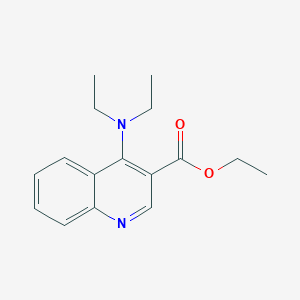![molecular formula C16H12N4O2S B12118004 4-(2-methoxyphenyl)-1-sulfanyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B12118004.png)
4-(2-methoxyphenyl)-1-sulfanyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-oxo-4-(2-metoxifenil)-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-sulfanilo es un compuesto heterocíclico fusionado rico en nitrógeno. Este compuesto pertenece a la clase de triazoloquinazolinonas, que son conocidas por sus amplias actividades biológicas, incluyendo propiedades antihipertensivas, inhibición de SHP2, inhibición de la tubulina y antihistamínicas .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 5-oxo-4-(2-metoxifenil)-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-sulfanilo típicamente involucra reacciones de apertura de anillo, cierre de anillo y sustitución. La estructura del compuesto se caracteriza mediante varios métodos espectroscópicos, incluyendo RMN de 1H y 13C, FTIR y MS . La teoría del funcional de densidad (DFT) se utiliza a menudo para calcular la estructura óptima del compuesto utilizando la función de correlación B3LYP con el conjunto de bases 6-311G (2d, p) .
Métodos de producción industrial
Si bien los métodos específicos de producción industrial para este compuesto no están bien documentados, el enfoque general implica el uso de materiales de partida fácilmente disponibles y rutas sintéticas eficientes para garantizar un alto rendimiento y pureza. El proceso puede incluir el uso de equipos de síntesis automatizados y medidas estrictas de control de calidad para cumplir con los estándares industriales.
Análisis De Reacciones Químicas
Tipos de reacciones
5-oxo-4-(2-metoxifenil)-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-sulfanilo experimenta diversas reacciones químicas, incluyendo:
Oxidación: El compuesto se puede oxidar utilizando agentes oxidantes comunes.
Reducción: Las reacciones de reducción se pueden realizar utilizando agentes reductores como el borohidruro de sodio.
Sustitución: El compuesto puede sufrir reacciones de sustitución nucleofílica, particularmente en el grupo sulfanilo.
Reactivos y condiciones comunes
Oxidación: Peróxido de hidrógeno o permanganato de potasio.
Reducción: Borohidruro de sodio o hidruro de aluminio y litio.
Sustitución: Haluros de alquilo o haluros de arilo en condiciones básicas.
Productos principales
Los productos principales formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación puede producir sulfoxidos o sulfonas, mientras que las reacciones de sustitución pueden introducir varios grupos funcionales en la posición sulfanilo .
Aplicaciones Científicas De Investigación
5-oxo-4-(2-metoxifenil)-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-sulfanilo tiene varias aplicaciones de investigación científica:
Química: Se utiliza como un bloque de construcción para la síntesis de moléculas más complejas.
Medicina: Se ha explorado por sus propiedades antihipertensivas y antihistamínicas.
Mecanismo De Acción
El mecanismo de acción de 5-oxo-4-(2-metoxifenil)-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-sulfanilo involucra su interacción con objetivos moleculares y vías específicas. Por ejemplo, puede inhibir SHP2, una proteína tirosina fosfatasa involucrada en las vías de señalización celular . La estructura del compuesto le permite unirse a estos objetivos de manera efectiva, ejerciendo así sus efectos biológicos.
Comparación Con Compuestos Similares
Compuestos similares
- 1-(pirrolidin-1-il-metil)-4-(tiofen-2-il-metil)-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-ona
- N-sustituido-5-fenil-[1,2,4]triazolo[1,5-c]quinazolin-2-amina
Unicidad
5-oxo-4-(2-metoxifenil)-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-sulfanilo es único debido a su patrón de sustitución específico, que imparte actividades biológicas y reactividad química distintas.
Propiedades
Fórmula molecular |
C16H12N4O2S |
|---|---|
Peso molecular |
324.4 g/mol |
Nombre IUPAC |
4-(2-methoxyphenyl)-1-sulfanylidene-2H-[1,2,4]triazolo[4,3-a]quinazolin-5-one |
InChI |
InChI=1S/C16H12N4O2S/c1-22-13-9-5-4-8-12(13)19-14(21)10-6-2-3-7-11(10)20-15(19)17-18-16(20)23/h2-9H,1H3,(H,18,23) |
Clave InChI |
DUMMYUKDIUPBRG-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC=C1N2C(=O)C3=CC=CC=C3N4C2=NNC4=S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Cycloheptyl{[4-ethoxy-2-methyl-5-(methylethyl)phenyl]sulfonyl}amine](/img/structure/B12117937.png)
![Benzonitrile, 4-[[4-amino-3-(trifluoromethyl)phenyl]amino]-](/img/structure/B12117941.png)

![2-bromo-6H-pyrimido[5,4-b][1,4]oxazin-7(8H)-one](/img/structure/B12117950.png)



![3-(2-methoxyphenyl)tetrahydrothieno[3,4-d][1,3]thiazole-2(3H)-thione 5,5-dioxide](/img/structure/B12117968.png)




![2-(2-fluorophenoxy)-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]acetamide](/img/structure/B12117993.png)

